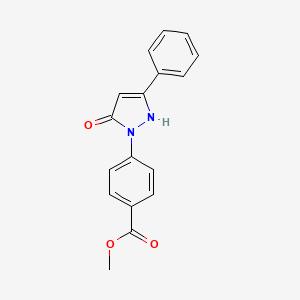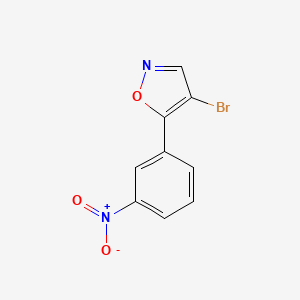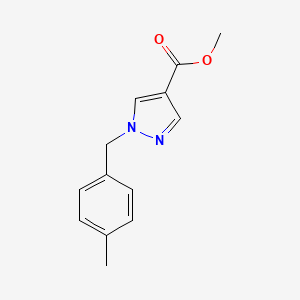![molecular formula C20H21N7OS B10903823 2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10903823.png)
2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a pyridine moiety, and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Introduction of the Anilinomethyl Group: This step involves the reaction of the triazole intermediate with an aniline derivative under suitable conditions.
Attachment of the Allyl Group: The allyl group can be introduced via an alkylation reaction.
Formation of the Acetohydrazide Moiety: This involves the reaction of the triazole intermediate with an acetohydrazide derivative.
Final Coupling with Pyridine Moiety: The final step involves the coupling of the synthesized intermediate with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the anilinomethyl group.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the allyl or anilinomethyl groups.
Reduction: Reduced derivatives of the triazole ring or pyridine moiety.
Substitution: Substituted derivatives at the triazole ring or pyridine moiety.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or nanomaterials.
Biology
Antimicrobial Activity: The compound has potential antimicrobial properties and can be studied for its effectiveness against various bacterial and fungal strains.
Enzyme Inhibition: The compound can be investigated for its ability to inhibit specific enzymes, which could have therapeutic applications.
Medicine
Drug Development: The compound can be explored as a lead compound for the development of new drugs, particularly for its potential anticancer or antiviral properties.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: The compound can be studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(5-BROMO-2-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
- 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(2-FURYLMETHYLENE)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring, pyridine moiety, and acetohydrazide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N7OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H21N7OS/c1-2-11-27-18(14-22-17-8-4-3-5-9-17)24-26-20(27)29-15-19(28)25-23-13-16-7-6-10-21-12-16/h2-10,12-13,22H,1,11,14-15H2,(H,25,28)/b23-13+ |
InChI Key |
ATJFKFNCARVIQD-YDZHTSKRSA-N |
Isomeric SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)CNC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10903749.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)

![methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903764.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10903765.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10903770.png)
![5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B10903772.png)
![methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903782.png)

![[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B10903789.png)
![4-{[(E)-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903801.png)
